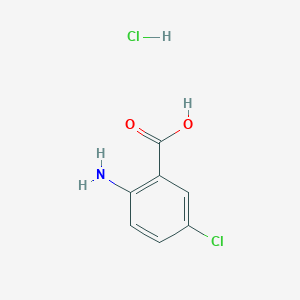![molecular formula C23H29ClN6O6 B1512090 But-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B1512090.png)
But-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SL-89.0591 is a small molecule drug that acts as an alpha-1a adrenergic receptor antagonist. It was initially developed by Sanofi for the treatment of urogenital diseases, particularly benign prostatic hyperplasia . The compound has a molecular formula of C19H25ClN6O2 and a molecular weight of 404.9 g/mol .
Preparation Methods
The synthesis of SL-89.0591 involves several key steps, starting from 5-chloro-2-methoxyaniline. The synthetic route includes cyclization, alkylation, deprotection, and nucleophilic substitution reactions .
Chemical Reactions Analysis
SL-89.0591 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert SL-89.0591 into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups in SL-89.0591 are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SL-89
Chemistry: It serves as a model compound for studying alpha-1a adrenergic receptor antagonists.
Biology: The compound is used in research to understand the role of alpha-1a adrenergic receptors in biological systems.
Mechanism of Action
SL-89.0591 exerts its effects by antagonizing alpha-1a adrenergic receptors. This action inhibits the binding of norepinephrine to these receptors, leading to relaxation of smooth muscle in the prostate and bladder neck. The molecular targets of SL-89.0591 include alpha-1a adrenergic receptors, and the pathways involved are primarily related to adrenergic signaling .
Comparison with Similar Compounds
SL-89.0591 is compared with other alpha-1a adrenergic receptor antagonists such as prazosin, doxazosin, and tamsulosin. While prazosin and doxazosin are non-selective for alpha-1 adrenergic receptor subtypes, SL-89.0591 shows selectivity for alpha-1a and alpha-1d adrenergic receptors . This selectivity makes SL-89.0591 unique in its class, offering potential advantages in targeting specific receptor subtypes .
Similar compounds include:
Prazosin: A non-selective alpha-1 adrenergic receptor antagonist.
Doxazosin: Another non-selective alpha-1 adrenergic receptor antagonist.
Tamsulosin: A selective alpha-1a adrenergic receptor antagonist.
Properties
Molecular Formula |
C23H29ClN6O6 |
|---|---|
Molecular Weight |
521 g/mol |
IUPAC Name |
but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H25ClN6O2.C4H4O4/c1-28-17-4-3-14(20)13-16(17)26-11-9-25(10-12-26)8-2-6-22-19-23-7-5-15(24-19)18(21)27;5-3(6)1-2-4(7)8/h3-5,7,13H,2,6,8-12H2,1H3,(H2,21,27)(H,22,23,24);1-2H,(H,5,6)(H,7,8) |
InChI Key |
AEIPSSWDRGYIBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCNC3=NC=CC(=N3)C(=O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 5-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1512030.png)





![Ethanone, 1-(4-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B1512048.png)



